PROTAC MDM2 Degrader-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC MDM2 Degrader-2 is a MDM2 degrader based on PROTAC technology . It is composed of a potent MDM2 inhibitor, a linker, and the MDM2 ligand for E3 ubiquitin ligase . It has been developed for the treatment of acute leukemias .
Chemical Reactions Analysis
PROTAC MDM2 Degrader-2 functions by binding and targeting endogenous MDM2 for degradation . It concurrently binds MDM2 and VHL, and by bringing these targets in proximity, VHL can then ubiquitinate MDM2, leading to its degradation by the proteasome .Physical And Chemical Properties Analysis
The chemical formula of PROTAC MDM2 Degrader-2 is C70H76Cl4N10O12 . Its exact mass is 1,388.44 and its molecular weight is 1,391.240 . Further details about its physical properties are not available in the retrieved data.科学研究应用
PROTAC MDM2降解剂的发现和效力
MDM2是肿瘤抑制基因p53的主要细胞抑制剂,使其成为重要的癌症治疗靶点。已经设计和合成了PROTAC MDM2降解剂,如MD-224,在低于1 nM的浓度下显示出MDM2的快速降解。这些降解剂已经证明在抑制白血病细胞生长和在体内实现完全和持久的肿瘤消退方面具有高效力,使它们成为癌症治疗的高效候选药物(Li et al., 2018)。
PROTAC的双重作用:降解剂和分子胶
有趣的是,对PROTAC MDM2降解剂的结构修改可以改变它们的作用机制。例如,虽然MD-222是一个真正的MDM2 PROTAC降解剂,但其类似物MG-277则起到分子胶的作用。尽管MG-277能引起中等程度的MDM2降解,但它不激活野生型p53,而是以一种与p53无关的方式抑制肿瘤细胞生长。它通过降解翻译终止因子GSPT1来实现其抗癌活性,展示了PROTAC在癌症治疗中的复杂性和多功能性(Yang et al., 2019)。
PROTAC设计中的新兴策略
最近的进展引入了新型PROTAC,如同源双价、三价和共价PROTAC。这些新兴策略旨在提高效力、选择性和治疗效果。这些创新PROTAC的发展被视为靶向蛋白降解中一个有前途的方向,相对于传统方法提供了许多优势(Yan et al., 2022)。
PROTAC在克服传统癌症治疗局限性中的作用
在癌症治疗中使用PROTAC是令人信服的,因为它们具有双重作用机制。通过招募MDM2,PROTAC不仅降解感兴趣的蛋白质,还增加p53的细胞内水平,触发细胞周期停滞或凋亡等各种生物过程。这种独特的方法有助于克服与传统抑制剂相关的限制,如耐药性和耐受性,使基于MDM2的PROTAC成为有前途的未来抗癌药物(Vicente & Salvador, 2022)。
未来方向
属性
IUPAC Name |
2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]-N-[2-[2-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethoxy]ethoxy]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H76Cl4N10O12/c1-43(2)95-57-37-53(91-5)23-25-55(57)67-77-63(45-7-15-49(71)16-8-45)65(47-11-19-51(73)20-12-47)83(67)69(89)81-31-29-79(61(87)41-81)39-59(85)75-27-33-93-35-36-94-34-28-76-60(86)40-80-30-32-82(42-62(80)88)70(90)84-66(48-13-21-52(74)22-14-48)64(46-9-17-50(72)18-10-46)78-68(84)56-26-24-54(92-6)38-58(56)96-44(3)4/h7-26,37-38,43-44,63-66H,27-36,39-42H2,1-6H3,(H,75,85)(H,76,86)/t63-,64-,65+,66+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLSSHVSGKCEKQ-AKOOKZATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5C(C(N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCOCCOCCNC(=O)CN4CCN(CC4=O)C(=O)N5[C@H]([C@H](N=C5C6=C(C=C(C=C6)OC)OC(C)C)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H76Cl4N10O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1391.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC MDM2 Degrader-2 |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。